13-Methylberberrubine
Description
13-Methylberberrubine (CAS: 54260-72-9) is a methylated derivative of berberine, a benzylisoquinoline alkaloid. Its molecular formula is C₂₁H₂₀ClNO₄ (MW: 385.84 g/mol), and it is characterized by a methyl substitution at the C-13 position of the protoberberine skeleton . This structural modification enhances its lipophilicity and cellular uptake compared to berberine, as demonstrated in studies using 3T3-L1 adipocytes . The compound appears as a yellow to green solid, soluble in polar organic solvents like DMSO, chloroform, and acetone, and is stored desiccated at -20°C .
This compound exhibits significant anti-adipogenic activity, suppressing lipid accumulation in mouse 3T3-L1 cells at lower doses than berberine due to improved intracellular retention . Additionally, it demonstrates immunomodulatory and anti-inflammatory properties, such as reducing HMGB1 release in LPS-activated macrophages and increasing survival in septic mice via AMPK/p38 MAPK pathways .
Properties
CAS No. |
53912-30-4 |
|---|---|
Molecular Formula |
C20H18NO4+ |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
17-methoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol |
InChI |
InChI=1S/C20H17NO4/c1-11-13-3-4-16(23-2)20(22)15(13)9-21-6-5-12-7-17-18(25-10-24-17)8-14(12)19(11)21/h3-4,7-9H,5-6,10H2,1-2H3/p+1 |
InChI Key |
GNGXWKSHOCHZLN-UHFFFAOYSA-O |
SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)O)OC |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)O)OC |
Other CAS No. |
53912-30-4 |
Synonyms |
13-methylberberrubine 13-methylberberrubine chloride 9-demethyl-13-methylberberine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The biological activity of berberine derivatives is highly dependent on substituent type and position. Below is a structural and physicochemical comparison of 13-Methylberberrubine with key analogues:
Mechanism and Structure-Activity Relationships (SAR)
- C-13 Substitutions : Methyl or benzyl groups at C-13 improve lipophilicity and membrane permeability, critical for cellular uptake .
- C-9 Modifications : Carbamoyl or phenyl groups at C-9 enhance interactions with biological targets (e.g., DNA topoisomerases or efflux pumps), increasing potency .
- Protoberberine Skeleton : Full oxidation of the protoberberine ring and methoxy groups at C-2/C-3 are essential for maintaining anti-adipogenic and antimicrobial activity .
Data Tables
Table 1: Key Physicochemical Properties
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